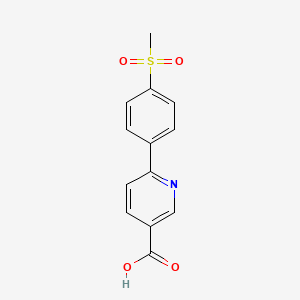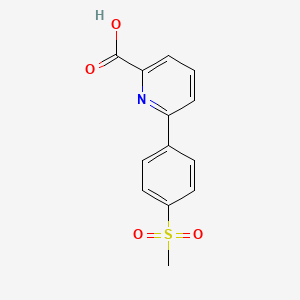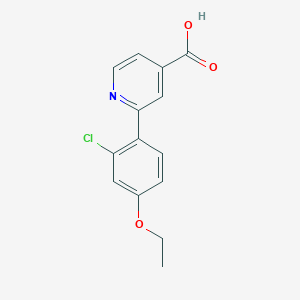
3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid (3-CENPA) is a synthetic organic compound with a variety of applications in the field of scientific research. It is a structural analog of nicotinic acid and is used to study the role of nicotinic acid in biochemical and physiological processes. 3-CENPA is a white crystalline solid, soluble in water and ethanol, and is available commercially as a 95% pure powder.
科学的研究の応用
3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the study of nicotinic acid receptors and their role in cellular signaling pathways. It has been used to investigate the effects of nicotinic acid on the release of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been used to study the role of nicotinic acid in the regulation of glucose and lipid metabolism, as well as its potential therapeutic applications in the treatment of diabetes and obesity.
作用機序
3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% acts as an agonist at nicotinic acid receptors, which are found in the nervous system, gastrointestinal tract, and liver. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. In the nervous system, 3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% activates the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. In the gastrointestinal tract and liver, it activates the release of bile acids, which are important for the digestion and absorption of fats.
Biochemical and Physiological Effects
The activation of nicotinic acid receptors by 3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% leads to a variety of biochemical and physiological effects. In the nervous system, it increases the release of dopamine and serotonin, which can lead to improved mood and cognitive function. In the gastrointestinal tract and liver, it increases the release of bile acids, which can help to improve the digestion and absorption of fats. It also has anti-inflammatory effects, which can help to reduce inflammation in the body.
実験室実験の利点と制限
3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and is available commercially as a 95% pure powder. It is also relatively inexpensive, and can be easily synthesized in a two-step reaction. However, it has some limitations for use in laboratory experiments. It is only effective at low concentrations, and its effects on the release of neurotransmitters and bile acids can be unpredictable.
将来の方向性
There are several potential future directions for research involving 3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95%. One potential direction is to investigate its potential therapeutic applications in the treatment of diseases such as diabetes, obesity, and depression. Another potential direction is to investigate its potential use as a drug delivery system, as it has been shown to be effective at targeting specific cells and tissues. Additionally, further research could be conducted to better understand its mechanism of action and the effects it has on biochemical and physiological processes.
合成法
3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% can be synthesized via a two-step reaction involving the condensation of 2-chloro-4-ethoxyphenyl isonicotinate (CEPI) and 3-chloro-2-hydroxypropyl isonicotinate (CHPI). First, CEPI is reacted with CHPI in the presence of a base, such as potassium carbonate, to form an intermediate. This intermediate is then reacted with a strong acid, such as hydrochloric acid, to form 3-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95%. The reaction is carried out in aqueous solution at a temperature of 80-90°C for 1-2 hours.
特性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-9-3-4-10(13(15)7-9)12-8-16-6-5-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUIJEDNTZLHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688196 |
Source


|
| Record name | 3-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-83-4 |
Source


|
| Record name | 3-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














